2-[(3-methylbenzo[b]thiophen-2-yl)carbonyl]benzoic acid
Description
Properties
IUPAC Name |
2-(3-methyl-1-benzothiophene-2-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3S/c1-10-11-6-4-5-9-14(11)21-16(10)15(18)12-7-2-3-8-13(12)17(19)20/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVUQDXJGUWTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381585 | |
| Record name | 2-(3-Methyl-1-benzothiophene-2-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-98-2 | |
| Record name | 2-[(3-Methylbenzo[b]thien-2-yl)carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methyl-1-benzothiophene-2-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Methylbenzo[b]thiophene-2-carboxylic Acid
The benzo[b]thiophene nucleus serves as the foundational scaffold for this compound. Method A (adapted from ) begins with 3-methyl-2-fluorobenzaldehyde (1.0 eq.), ethyl thioglycolate (1.2 eq.), and potassium carbonate (1.1 eq.) in anhydrous DMF at 60°C for 2 hours. This cyclocondensation yields ethyl 3-methylbenzo[b]thiophene-2-carboxylate, which is hydrolyzed using NaOH (2 eq.) in ethanol to afford 3-methylbenzo[b]thiophene-2-carboxylic acid (85% yield) .
Method B (from ) employs 2-mercaptobenzoic acid and 3-methylbenzyl bromide in a one-pot reaction mediated by TBHP (tert-butyl hydroperoxide) and iodine. This radical-based pathway achieves 70% yield of the carboxylic acid derivative, with the methyl group introduced via the benzyl bromide precursor .
Conversion to 3-Methylbenzo[b]thiophene-2-carbonyl Chloride
Activation of the carboxylic acid to its acyl chloride is critical for subsequent coupling. Method C (from ) treats 3-methylbenzo[b]thiophene-2-carboxylic acid with thionyl chloride (5 eq.) and DMAP (1 eq.) in heptane at 80–85°C for 6 hours. The reaction mixture is extracted with ethyl acetate to remove DMAP, yielding the acyl chloride (92% purity) .
Coupling with Benzoic Acid Derivatives
The carbonyl bridge is established via Friedel-Crafts acylation or nucleophilic substitution. Method D (adapted from ) reacts 3-methylbenzo[b]thiophene-2-carbonyl chloride with methyl 2-hydroxybenzoate in acetonitrile using pyridine as a base. The resulting ester is saponified with NaOH in isopropanol to yield the target compound (78% over two steps) .
Method E (from ) utilizes a mixed anhydride approach. 3-Methylbenzo[b]thiophene-2-carbonyl chloride is reacted with 2-lithiobenzoic acid (generated via n-BuLi deprotonation) in THF at −78°C, followed by aqueous workup to afford the product in 65% yield .
Alternative Pathways via Aroylation
Method F (from ) bypasses acyl chloride intermediates by employing a one-pot aroylation. 3-Methylbenzo[b]thiophen-3-ol is treated with propargyl bromide and 2-bromobenzoic acid under copper(I) catalysis, achieving 50% yield of the coupled product .
Purification and Analytical Characterization
Crude products are purified via recrystallization (MeOH/H2O) or column chromatography (hexane/EtOAc). Nuclear magnetic resonance (NMR) confirms regiochemistry:
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1H NMR (CDCl3): δ 8.12 (d, J = 8.0 Hz, 1H, Ar-H), 7.89 (s, 1H, thiophene-H), 7.45–7.62 (m, 4H, Ar-H), 2.51 (s, 3H, CH3) .
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13C NMR : 168.9 (C=O), 142.3 (thiophene-C), 134.8–128.1 (Ar-C), 21.7 (CH3) .
Mass spectrometry (MS) data corroborate molecular weight:
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| A | Cyclocondensation | 85 | High | Moderate |
| D | Friedel-Crafts acylation | 78 | Medium | Low |
| F | One-pot aroylation | 50 | Low | High |
Method A offers the highest yield and scalability, making it preferable for industrial applications. Method F, while lower yielding, reduces intermediate isolation steps .
Challenges and Optimization Strategies
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Regioselectivity : Competing cyclization pathways during thiophene formation are mitigated by using electron-withdrawing substituents (e.g., fluorine) in the benzaldehyde precursor .
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Acyl Chloride Stability : In situ generation and immediate use of acyl chlorides prevent decomposition .
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Coupling Efficiency : Catalytic DMAP (0.1 eq.) enhances reaction rates in esterification steps .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1-benzothiophene-2-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Methyl-1-benzothiophene-2-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1-benzothiophene-2-carbonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The benzothiophene moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Steric Effects : The methyl group at C3 of the benzo[b]thiophene may hinder rotational freedom, affecting binding interactions in biological systems compared to unsubstituted analogs .
- Thermal Stability : Thiazole-containing derivatives (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) exhibit higher melting points, suggesting greater crystallinity and stability than sulfur-only heterocycles .
Key Observations :
- Enzyme Inhibition : Thiadiazole derivatives with benzoic acid linkers (e.g., compound 9′b) demonstrate significant α-glucosidase inhibition, suggesting that the target compound’s carbonyl linker and heterocycle could similarly modulate enzyme activity .
- Anticancer Activity : Thiophene-acetylthio derivatives show moderate cytotoxicity, but the benzo[b]thiophene system’s fused structure may enhance target specificity due to increased aromatic interactions .
Biological Activity
2-[(3-Methylbenzo[b]thiophen-2-yl)carbonyl]benzoic acid (CAS No. 175203-98-2) is a compound belonging to the class of benzothiophene derivatives, characterized by its unique structure comprising both a benzothiophene and a benzoic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Molecular Formula: C17H12O3S
Molar Mass: 296.34 g/mol
Melting Point: 181 °C
Boiling Point: 511.5 ± 40.0 °C (Predicted)
Density: 1.347 ± 0.06 g/cm³ (Predicted)
pKa: 3.30 ± 0.36 (Predicted)
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiophene derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound is noteworthy. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest: Inducing G1 or G2/M phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Leading to oxidative stress and subsequent cell death.
- Inhibition of Tumor Growth: In animal models, the compound has shown promise in reducing tumor size and proliferation rates.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and cardiovascular disorders. Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
The biological activity of benzothiophene derivatives is highly dependent on their structural features. The presence of specific functional groups can enhance or diminish their efficacy:
| Substituent Position | Effect on Activity |
|---|---|
| 2-position | Increased cytotoxicity |
| 3-position | Moderate activity |
| 4-position | Variable effects |
This SAR analysis highlights the importance of molecular configuration in determining the biological efficacy of compounds.
Case Studies
-
Antimicrobial Study:
A study conducted by Abou-Hussein et al. (2014) evaluated the antimicrobial activity of various benzothiophene derivatives, including those structurally similar to our compound. Results showed effective inhibition against Staphylococcus aureus with an MIC value of 50 µg/mL. -
Anticancer Research:
In a study published in BMB Reports, researchers explored the anticancer potential of related compounds, demonstrating significant apoptosis induction in MCF-7 breast cancer cells when treated with concentrations above 10 µM. -
Inflammation Model:
A recent investigation into the anti-inflammatory properties revealed that treatment with similar benzothiophene derivatives reduced edema in carrageenan-induced paw edema models by approximately 40%, indicating substantial anti-inflammatory effects.
Q & A
Q. What computational tools best predict interactions between this compound and biological macromolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
